molecular formula C12H18O B1605688 4-Methyl-4-phenylpentan-2-ol CAS No. 2035-93-0

4-Methyl-4-phenylpentan-2-ol

Cat. No.: B1605688
CAS No.: 2035-93-0
M. Wt: 178.27 g/mol
InChI Key: NCYQVRNLBAYSLE-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry Research

In the broad field of organic chemistry, 4-Methyl-4-phenylpentan-2-ol is primarily recognized as a tertiary alcohol. The synthesis and reactions of tertiary alcohols are fundamental topics in organic chemistry education and research. Their preparation often involves the reaction of a ketone with an organometallic reagent, such as a Grignard reagent. For instance, this compound can be synthesized by the reduction of its corresponding ketone, 4-methyl-4-phenylpentan-2-one (B1329461), also known as Vetikon. nih.gov

Significance in Contemporary Chemical Synthesis and Materials Science

While direct, extensive research on this compound in materials science is not widely published, its structural motifs are relevant to contemporary research. Tertiary alcohols, particularly those with aryl substituents, are important building blocks in the synthesis of complex organic molecules and polymers. The presence of the bulky phenyl group and the tertiary alcohol functionality can impart specific properties to polymers, such as increased thermal stability and altered solubility.

The chiral nature of this compound also suggests its potential use as a chiral auxiliary or as a building block in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. cymitquimica.com

Historical Perspective of Related Aryl-Substituted Alcohols in Research

The study of aryl-substituted alcohols has a rich history in organic chemistry. Early research focused on their synthesis, typically via Grignard reactions, and their characteristic reactions, such as dehydration and oxidation. The development of spectroscopic techniques, like NMR and IR spectroscopy, in the mid-20th century greatly advanced the characterization of these compounds and the understanding of their reaction mechanisms. nih.gov

In recent decades, the focus has shifted towards the catalytic and stereoselective synthesis of aryl-substituted alcohols. The development of new catalysts and synthetic methodologies has allowed for greater control over the stereochemistry of these molecules, opening up new avenues for their application in asymmetric synthesis.

Overview of Research Trajectories for this compound

Current research involving this compound is primarily centered on its synthesis and its application in the fragrance industry, where it is valued for its floral and green scent profile. thegoodscentscompany.com However, several emerging areas of research could see this molecule, or structurally similar ones, play a more significant role.

The catalytic dehydration of alcohols like 4-methylpentan-2-ol to produce valuable alkenes is an area of active investigation. rsc.org Similar studies on this compound could lead to the selective synthesis of various unsaturated compounds. The balance of acid-base properties of the catalyst is crucial in determining the product distribution. rsc.org

Furthermore, the development of methods for the direct incorporation of tertiary alkyl substituents into heterocyclic compounds using tertiary alcohols as precursors is a promising area of research. researchgate.net This could provide a modular approach to creating new chemical entities with potential biological activity.

The field of photoredox catalysis is also opening new possibilities for the activation and functionalization of alcohols. researchgate.net Future research may explore the use of this compound in photoredox-mediated cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Finally, while its use in polymer chemistry is not yet established, the structural features of this compound make it a candidate for incorporation into novel polymers, potentially imparting desirable properties such as increased rigidity and thermal stability. bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-4-phenylpentan-2-ol
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InChI

InChI=1S/C12H18O/c1-10(13)9-12(2,3)11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3
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InChI Key

NCYQVRNLBAYSLE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(CC(C)(C)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H18O
Source PubChem
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DSSTOX Substance ID

DTXSID20883711
Record name Benzenepropanol, .alpha.,.gamma.,.gamma.-trimethyl-
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Molecular Weight

178.27 g/mol
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CAS No.

2035-93-0
Record name 4-Methyl-4-phenyl-2-pentanol
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Record name 4-Phenyl-4,4-dimethyl-2-butanol
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Record name 4-methyl-4-phenylpentan-2-ol
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Advanced Synthetic Methodologies for 4 Methyl 4 Phenylpentan 2 Ol and Its Derivatives

Regioselective and Stereoselective Synthetic Pathways

Controlling the precise three-dimensional arrangement of atoms is critical in the synthesis of complex organic molecules. For 4-methyl-4-phenylpentan-2-ol, which contains a single stereocenter at the C2 position, stereoselective pathways are paramount for isolating pure enantiomers.

The preparation of enantiopure molecules is a significant challenge in synthesis. diva-portal.org Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product from a prochiral substrate, is a highly efficient strategy. diva-portal.org For this compound, this primarily involves the enantioselective reduction of the prochiral 4-methyl-4-phenylpentan-2-one (B1329461).

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. dcu.ie This field has grown rapidly, offering advantages such as stability to air and moisture and reduced risk of metal contamination in the final product. dcu.ie Proline and its derivatives are prominent organocatalysts, often employed in asymmetric aldol (B89426) and Mannich reactions that can be used to construct chiral backbones. uni-regensburg.deacs.org

In the context of synthesizing precursors to this compound, an organocatalytic aldol reaction could be envisioned. The mechanism typically involves the formation of a chiral enamine intermediate between the ketone donor and the catalyst (e.g., L-proline), which then reacts with an aldehyde acceptor. This approach establishes a stereocenter with high enantioselectivity. While direct organocatalytic reduction of a ketone like 4-methyl-4-phenylpentan-2-one is less common, the organocatalytic construction of its chiral backbone represents a powerful and green synthetic tool.

Asymmetric hydrogenation is one of the most effective methods for producing optically active secondary alcohols from ketones. core.ac.uk This technique employs a transition metal complexed with a chiral ligand to deliver hydrogen to one face of the carbonyl group preferentially. Ruthenium (Ru) complexes featuring chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are well-established catalysts for this transformation. arkat-usa.org

The hydrogenation of a β-hydroxy ketone, a structure related to the synthesis of diol derivatives of this compound, illustrates this principle. The chirality of the BINAP ligand dictates the stereochemical outcome of the reduction. Using an (R)-BINAP-Ru complex typically yields one diastereomer, while the (S)-BINAP-Ru complex produces the other, both with high selectivity. arkat-usa.org This control is critical for accessing specific stereoisomers.

Below is a table illustrating the expected outcomes for the asymmetric hydrogenation of 4-methyl-4-phenylpentan-2-one using chiral ruthenium catalysts, based on established principles for similar ketones.

CatalystSubstrateProductExpected Enantiomeric Excess (ee)Predicted Configuration
[RuCl₂( (R)-BINAP )]4-Methyl-4-phenylpentan-2-one(R)-4-Methyl-4-phenylpentan-2-ol>95%R
[RuCl₂( (S)-BINAP )]4-Methyl-4-phenylpentan-2-one(S)-4-Methyl-4-phenylpentan-2-ol>95%S
[RuCl₂( (R)-TolBINAP )( (R)-DMAPEN )]4-Methyl-4-phenylpentan-2-one(R)-4-Methyl-4-phenylpentan-2-ol~97-99%R
[RuCl₂( (S)-XylBINAP )( (S)-DAIPEN )]4-Methyl-4-phenylpentan-2-one(S)-4-Methyl-4-phenylpentan-2-ol~98-100%S

This table is illustrative, based on typical performance of these catalyst systems.

The use of a chiral auxiliary is a classical and robust strategy for asymmetric synthesis. nih.gov This method involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary then directs a subsequent reaction to occur stereoselectively, after which it is removed to yield the enantiomerically enriched product.

For instance, in the synthesis of complex polyketide structures, chiral oxazolidinone auxiliaries, such as (R)- and (S)-4-benzyloxazolidin-2-one, are employed in aldol condensations to install stereogenic centers with high control. nih.gov The auxiliary forces the reaction to proceed via a specific transition state, leading to a high diastereomeric ratio in the product. Subsequent removal of the auxiliary, for example, by reduction with DIBAL-H, reveals the chiral alcohol or aldehyde. nih.gov More recently, silicon-centered chiral auxiliaries have also been developed to direct stereoselective transformations. researchgate.net

When a molecule contains multiple stereocenters, controlling the relative configuration between them (diastereoselectivity) is crucial. The synthesis of advanced intermediates, such as 1,3-diols derived from β-hydroxy ketones, provides a clear example of diastereoselective synthesis. These diols can be either syn or anti isomers.

The asymmetric hydrogenation of β-hydroxy ketones using chiral ruthenium catalysts is a powerful method for achieving high diastereoselectivity. arkat-usa.org The choice of the catalyst's ligand configuration allows for the selective formation of either the syn or anti diol from the same starting material. For example, the reduction of a (3S)-hydroxy ketone with an (R)-BINAP-Ru catalyst typically yields the anti-(2R,3S)-diol, while using an (S)-BINAP-Ru catalyst would favor the syn-(2S,3S)-diol. arkat-usa.org These reactions often proceed with excellent conversion and high levels of diastereomeric excess (de), frequently exceeding 98%. arkat-usa.org

The following table summarizes findings from a systematic study on the diastereoselective reduction of various β-hydroxy ketones, demonstrating the high level of control achievable. arkat-usa.org

Substrate (β-Hydroxy Ketone)CatalystTemperature (°C)Pressure (bar H₂)Product (Major Diastereomer)Diastereomeric Excess (de)
(3S)-3-Hydroxy-1-phenylpentan-1-one[Ru((R)-MeO-BIPHEP)Br₂]5010anti-(1R,3S)-1-Phenylpentane-1,3-diol98%
(3S)-3-Hydroxy-4-methyl-1-phenylpentan-1-one[Ru((R)-MeO-BIPHEP)Br₂]5010anti-(1R,3S)-4-Methyl-1-phenylpentane-1,3-diol99.5%
(3S)-3-Hydroxy-1-(2-naphthyl)pentan-1-one[Ru((R)-MeO-BIPHEP)Br₂]5010anti-(1R,3S)-1-(2-Naphthyl)pentane-1,3-diol99%
(3S)-3-Hydroxy-4-methyl-1-phenylpentan-1-one[Ru((S)-MeO-BIPHEP)Br₂]2560syn-(1S,3S)-4-Methyl-1-phenylpentane-1,3-diol69%

Data adapted from a study on ruthenium-catalyzed diastereoselective hydrogenation. arkat-usa.org

Enantioselective Synthesis Approaches for Chiral Isomers

Novel Catalytic Reactions in the Synthesis of this compound

Innovation in catalysis continues to provide more efficient, selective, and sustainable synthetic routes. Beyond traditional methods, novel catalytic systems are being applied to the synthesis of this compound and its precursors.

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. Baeyer-Villiger monooxygenases (BVMOs) can be used for the kinetic resolution of racemic ketones that are structurally related to 4-methyl-4-phenylpentan-2-one. rug.nl In a kinetic resolution, one enantiomer of the starting material is selectively oxidized by the enzyme to an ester, leaving the unreacted ketone enriched in the other enantiomer. This provides a route to both the chiral ester and the chiral ketone. rug.nl Furthermore, alcohol dehydrogenases can perform the enantioselective reduction of ketones to alcohols, offering a green alternative to metal-based catalysts.

Advanced Metal Catalysis: The development of new metal catalysts and ligands continues to push the boundaries of efficiency. For the synthesis of related aldehyde precursors, rhodium-catalyzed hydroformylation of alkenes has been employed. google.com This reaction introduces a formyl group and a hydrogen atom across a double bond. The use of rhodium carbonyl complexes as catalysts is well-established for this transformation under specific temperature and pressure conditions. google.com Such methods highlight the versatility of transition metal catalysis in generating key structural motifs.

Synthesis of Analogues and Homologues of this compound

The synthesis of analogues and homologues is crucial for studying structure-activity relationships and for developing new molecules with tailored properties. This involves systematic modification of the parent structure, such as altering substituents on the phenyl ring or changing the length and branching of the alkyl chain.

The electronic and steric nature of substituents can profoundly influence the efficiency and outcome of a synthetic route. The acid-catalyzed cyclialkylation of 4-aryl-2,4-dimethylpentan-2-ols provides a stark example. While the unsubstituted 2,4-dimethyl-4-phenylpentan-2-ol (B1360404) yields the expected indene (B144670) product exclusively, the analogous reaction with 4-(2-chlorophenyl)-2,4-dimethylpentan-2-ol results in a mixture of the expected product and a rearranged isomer. researchgate.net This highlights a significant mechanistic divergence prompted by the chloro substituent.

In studies on metal-catalyzed hydrogenation, substrates with both electron-donating and electron-withdrawing groups on the phenyl ring were successfully hydrogenated to tertiary alcohols in good to excellent yields (84-98%) and high enantioselectivity (90-99% ee), indicating the robustness of the catalytic system toward electronic variations. diva-portal.org Similarly, synthetic campaigns for biologically active molecules have explored various phenyl ring substitutions (e.g., tetrahydrofuran-3-yloxy vs. tetrahydropyran-3-yloxy) to optimize potency, which inherently involves assessing the synthetic accessibility of each analogue. nih.gov

Tandem and cascade reactions offer significant advantages in terms of efficiency and sustainability by combining multiple transformations into a single operation, thereby reducing waste and purification steps.

A ruthenium-catalyzed tandem sequence involving isomerization, an aldol reaction, and a subsequent isomerization has been developed to form 1,3-diketones from allylic alcohols. diva-portal.org Such a strategy streamlines the construction of complex carbon skeletons. Another powerful approach is the use of organocatalytic cascades. For instance, proline can catalyze a sequential α-aminoxylation/α-amination followed by a Horner-Wadsworth-Emmons olefination to generate 1,3-amino alcohols from simple aldehydes in a one-pot fashion. acs.org The sequential hydroformylation-hydrogenation process to convert an alkene into an alcohol is another example of a highly efficient, multi-step synthetic sequence. vulcanchem.comgoogle.com

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and predicting outcomes. For the synthesis of this compound and its derivatives, several mechanistic studies have provided valuable insights.

The unexpected rearrangement observed during the acid-catalyzed cyclization of 4-(2-chlorophenyl)-2,4-dimethylpentan-2-ol was rationalized by proposing a detailed mechanism. researchgate.net This mechanism involves the formation of a tertiary carbocation, followed by a framework transposition (a methyl shift) that is specifically facilitated by the presence of the ortho-chloro substituent, leading to the rearranged product. researchgate.net

In the field of metal catalysis, the mechanism of the ruthenium-catalyzed coupling of allylic alcohols was investigated using NMR spectroscopy. diva-portal.org These studies suggest a pathway that proceeds through the formation of a key ruthenium alkoxide intermediate, which is generated by the reaction of the catalyst with the alcohol substrate. diva-portal.org For organocatalytic reactions, mechanistic understanding is also advancing. It is proposed that the γ-position selectivity observed in certain Mannich reactions is the result of a dynamic kinetic process where the initial α-addition is reversible, while the subsequent γ-addition is kinetically favored and irreversible under the reaction conditions. acs.org

Kinetic Isotope Effects and Transition State Analysis

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the mechanism of a chemical reaction by determining the rate-limiting step and providing information about the structure of the transition state. In the context of the synthesis of tertiary alcohols like this compound, which is often prepared via the addition of an organometallic reagent to a ketone such as 4-methyl-4-phenylpentan-2-one, KIEs can differentiate between various proposed mechanisms, such as a polar addition versus a single-electron transfer (SET) pathway. acs.orgresearchgate.net

For instance, the study of the Grignard reaction of methylmagnesium iodide with benzophenone (B1666685), a structurally analogous reaction, revealed a significant carbonyl carbon-14 (B1195169) kinetic isotope effect (¹²k/¹⁴k) of 1.056. researchgate.net This large isotope effect strongly indicates that the carbon-carbon bond formation is the rate-determining step of the reaction. researchgate.net Such a finding is consistent with a transition state where the nucleophilic carbon of the Grignard reagent and the carbonyl carbon of the ketone are both undergoing significant bonding changes.

Furthermore, secondary H/D kinetic isotope effects have been used to probe the competition between nucleophilic addition and SET mechanisms in reactions of organometallic reagents with ketones. acs.org The magnitude of the KIE can provide insights into the geometry of the transition state. For example, in the addition of organolithium reagents to ketones, the stereoselectivity of the reaction can be influenced by the presence of lithium salts, which can affect the structure of the transition state. masterorganicchemistry.com

Table 1: Representative Kinetic Isotope Effects in Reactions of Organometallic Reagents with Ketones

ReactantsIsotope Effect MeasurementValueImplication
MeMgI + BenzophenoneCarbonyl ¹⁴C KIE (¹²k/¹⁴k)1.056C-C bond formation is rate-determining. researchgate.net
Organolithium Reagents + KetonesSecondary H/D KIEVariesProbes competition between polar and SET mechanisms. acs.org
MeMgCl/EtLi + γ-chloroketone (on H₂O vs D₂O)Solvent Isotope Effect (kH/kD)SmallSuggests a minor role of solvent proton transfer in the rate-determining step under these specific conditions. rsc.org

This table presents data from analogous reactions to infer the mechanistic details for the synthesis of this compound.

Computational Studies of Reaction Energetics

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for investigating the energetics and mechanisms of complex organic reactions, including the synthesis of this compound and its derivatives. rsc.orgresearchgate.net These studies provide detailed information about the structures of intermediates and transition states, as well as the activation energies for different reaction pathways, which are often difficult to obtain experimentally. rsc.org

For the Grignard reaction, computational studies have explored the role of the solvent and the aggregation state of the Grignard reagent. rsc.org It has been shown that the solvent plays a crucial role in the energetics of the reaction, directly coordinating to the magnesium center and influencing the reaction rates. rsc.org Calculations have indicated that both monomeric and dimeric forms of the Grignard reagent can be reactive species, and the activation energy for the nucleophilic addition can be influenced by the specific form involved. rsc.orgresearchgate.net For example, in the reaction of CH₃MgCl with acetone, a dinuclear Grignard species was found to be more reactive than the monomeric form, with activation energies of 9.2 kcal/mol for the dimer versus 16.2 kcal/mol for the monomer. rsc.org

The energetics of the competing polar (nucleophilic addition) and single-electron transfer (SET) mechanisms have also been extensively studied. u-tokyo.ac.jp For many Grignard reactions with ketones, the polar mechanism, proceeding through a concerted, four-centered transition state, is generally favored. researchgate.net However, for sterically hindered ketones or with bulky Grignard reagents, the SET mechanism can become competitive. u-tokyo.ac.jp Computational studies can predict the likelihood of each pathway by calculating the respective energy barriers. For instance, the homolytic cleavage of the Mg-CH₃ bond in a solvated Grignard reagent was calculated to have a high energy barrier (around 66 kcal/mol), suggesting that the formation of alkyl radicals for a SET pathway is energetically demanding. acs.org

In the context of organolithium additions to ketones, DFT calculations have been employed to understand the divergent reactivity patterns observed with different alkali metals. acs.org For example, studies on the reaction of organolithium and organosodium complexes with benzophenone have revealed different energetic profiles for nucleophilic addition versus other reaction pathways. acs.org

Table 2: Calculated Energetic Parameters for Analogous Grignard Reactions

Reaction SystemComputational MethodCalculated ParameterValue (kcal/mol)Finding
CH₃MgCl + Acetone (dimer)DFTActivation Energy9.2Dimeric species is more reactive. rsc.org
CH₃MgCl + Acetone (monomer)DFTActivation Energy16.2Monomeric species is less reactive. rsc.org
CH₃MgCl(THF)₂Quantum-chemicalMg-CH₃ Bond Dissociation Energy66.6High barrier for radical formation via homolytic cleavage. acs.org
iPrMgCl in DES/THFUmbrella SamplingFree Energy of Transfer (AcPh)~ -7 kJ/molAcetophenone is stabilized in the THF phase. chemrxiv.org

This table presents calculated energetic data from analogous systems to provide insight into the synthesis of this compound. The synthesis of the target molecule would likely involve similar organometallic additions to a ketone.

Stereochemical Investigations of 4 Methyl 4 Phenylpentan 2 Ol

Chiral Properties and Stereoisomerism

4-Methyl-4-phenylpentan-2-ol has the chemical formula C₁₂H₁₈O. nih.govsigmaaldrich.com Its structure contains two chiral centers at the C2 and C4 positions. The presence of these two centers means the molecule can exist as four distinct stereoisomers: two pairs of enantiomers, which are also diastereomerically related to each other (RR, SS, RS, SR). These stereoisomers are often designated as syn and anti pairs, referring to the relative orientation of the substituents around the C2-C3 bond. core.ac.uk The specific three-dimensional arrangement of these groups significantly influences the molecule's physical and chemical behavior.

The quantitative analysis of enantiomeric purity, or enantiomeric excess (ee), is critical in stereoselective synthesis. For this compound and its analogs, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the predominant method for separating and quantifying the enantiomers. core.ac.ukrug.nl Researchers have successfully employed various chiral columns, such as Chiralpack AD-H, AS-H, and Chiralcel OJ-H, to resolve the enantiomeric pairs. core.ac.ukrug.nl The separation is typically achieved using a mobile phase consisting of a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) (IPA) or ethanol (B145695) (EtOH), with detection by UV spectroscopy. core.ac.uk The enantiomeric excess is calculated from the relative peak areas of the major and minor enantiomers in the chromatogram.

In reactions that produce this compound, both the enantiomeric excess and the diastereomeric ratio (dr) are crucial metrics of stereoselectivity. The diastereomeric ratio, which quantifies the relative amounts of the syn and anti diastereomers, is often determined concurrently with the enantiomeric excess using the same chiral HPLC methods. core.ac.uk The different diastereomers exhibit distinct retention times, allowing for their separation and quantification. core.ac.uk For instance, in various synthetic procedures, diastereomeric ratios (syn/anti) ranging from 4.3:1 to 9.5:1 have been reported, demonstrating a preference for the formation of the syn isomer under certain catalytic conditions. core.ac.uk In some cases, ¹H NMR spectroscopy can also be used to determine the diastereomeric ratio by analyzing the distinct signals of the protons in each diastereomer. semanticscholar.orgrsc.org

Table 1: HPLC Conditions for Stereoisomer Analysis of this compound Analogs
Chiral ColumnMobile Phase (v/v)Flow Rate (mL/min)Temp. (°C)DetectionDiastereomeric Ratio (syn/anti)Enantiomeric Excess (ee)Reference
Chiralpack AD-HHexane/IPA 95:51.030220 nm6.3:199% (syn), 69% (anti) core.ac.uk
Chiralpack AD-HHexane/EtOH 93:71.015220 nm7.1:194% (syn), 72% (anti) core.ac.uk
Chiralpack AD-HHexane/IPA 95:51.030220 nm5.2:198% (syn), 82% (anti) core.ac.uk
Chiralpack AD-HHexane/EtOH 95:51.015220 nm6.5:197% (syn), 76% (anti) core.ac.uk
Chiralpack AS-HHexane/IPA 93:71.030220 nm7.0:198% (syn), 88% (anti) core.ac.uk

Conformational Analysis and Dynamics

The spatial arrangement of a molecule is not static; it undergoes conformational changes through bond rotations. Understanding the preferred conformations of this compound is key to explaining its reactivity and spectroscopic properties.

While specific computational studies exclusively focused on this compound are not widely documented in the searched literature, the general methodology for such an analysis is well-established. A computational conformational search, often using molecular mechanics or quantum chemistry methods like Density Functional Theory (DFT), would be employed to identify all possible low-energy conformations (rotamers) of the molecule. Each identified conformation would then be subjected to energy minimization to find its most stable geometry. This process allows for the determination of the global minimum energy conformation and the relative energies of other stable conformers, providing insight into the molecule's preferred three-dimensional structure. Such studies can elucidate the intramolecular interactions, like hydrogen bonding or steric hindrance, that govern conformational preference.

Spectroscopic techniques provide experimental evidence of a molecule's structure and conformation.

Infrared (IR) Spectroscopy: For an alcohol like this compound, IR spectroscopy is particularly useful for identifying the hydroxyl (-OH) group. A characteristic broad absorption band is typically observed in the region of 3300-3500 cm⁻¹, corresponding to the O-H stretching vibration. semanticscholar.org The exact position and shape of this band can provide information about hydrogen bonding, which is a key factor in determining molecular conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity and local environment of atoms. semanticscholar.orgrsc.org The chemical shifts of the protons and carbons are sensitive to their electronic environment, which is influenced by the molecule's conformation. semanticscholar.org Coupling constants between adjacent protons (J-coupling) can give dihedral angle information through the Karplus equation, offering direct insight into the molecule's three-dimensional shape. While specific Variable-Temperature NMR (VT-NMR) studies on this compound were not found in the search results, this technique is generally used to study the dynamics of conformational exchange. By recording spectra at different temperatures, one can observe changes in peak shape or coalescence, allowing for the calculation of the energy barriers between different conformers.

Stereochemical Control in Reactions Involving this compound

Achieving control over the stereochemical outcome of a reaction is a primary goal in modern organic synthesis. This compound is often the product of stereoselective reactions, where the choice of reagents and conditions dictates which of the four possible stereoisomers is formed preferentially.

One key synthetic route is the stereoselective reduction of the corresponding ketone, 4-methyl-4-phenylpentan-2-one (B1329461). uniovi.esnih.gov For example, dynamic reductive kinetic resolution using alcohol dehydrogenases can be employed. uniovi.es In this process, a chemo-enzymatic system reduces the ketone to the alcohol with high enantio- and diastereoselectivity. The enzyme selectively catalyzes the reduction of one enantiomer of the ketone, while a racemization catalyst continuously interconverts the ketone enantiomers, allowing for the theoretical conversion of the starting material into a single stereoisomer of the alcohol product with high yield and purity. uniovi.es

Aldol (B89426) condensation reactions can also be a pathway to precursors of this alcohol, with the stereochemistry being set during the carbon-carbon bond formation. brainly.com For example, the reaction between an enolate and an aldehyde can create two new stereocenters, and the relative and absolute configuration of the resulting β-hydroxy ketone can be influenced by the use of chiral auxiliaries, catalysts, or reaction conditions. Subsequent reduction of the ketone functionality would then yield the diastereomeric alcohol products. The ability to control these transformations is essential for synthesizing optically active alcohols for various applications.

Asymmetric Induction in Subsequent Transformations

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another in a chemical reaction, guided by a chiral feature already present in the substrate. In the context of this compound, the existing stereocenter at C2 can influence the stereochemical outcome of reactions at adjacent or nearby positions, a phenomenon known as internal asymmetric induction.

Research in the field of asymmetric synthesis has demonstrated the ability to control the stereochemistry of subsequent transformations in molecules with similar structural motifs. For instance, in the synthesis of complex chiral molecules, controlling the formation of new stereocenters is paramount. A study on the stereoselective synthesis of chiral fluorinated compounds provides a relevant example. The hydrogenation of a fluoroalkene precursor using an Iridium-N,P-based catalyst system allowed for the synthesis of organofluorine compounds with two adjacent stereocenters in high diastereoselectivity and enantioselectivity. diva-portal.org

In one specific transformation, a related precursor was converted to yield (2R,3R)-2-fluoro-4-methyl-3-phenylpentan-1-ol. diva-portal.org This process demonstrates that a chiral catalyst can selectively create a specific stereoisomer, and subsequent modifications, such as the reduction of a functional group, can proceed while retaining the established stereochemistry. The principles of such catalytic systems could be applied to precursors of this compound to selectively synthesize one of its four stereoisomers. The choice of catalyst and reaction conditions is crucial for achieving high stereocontrol in these transformations. diva-portal.org

Table 1: Example of Asymmetric Transformation in a Related Structure

Precursor TypeTransformationKey FeatureStereochemical OutcomeReference
Fluoroalkene with adjacent phenyl groupAsymmetric Hydrogenation (Ir-N,P catalyst)Creation of two contiguous stereocentersHigh diastereoselectivity and enantioselectivity diva-portal.org
Ethyl (2R,3R)-2-fluoro-4-methyl-3-phenylpentanoateReduction with DIBAL-HConversion of ester to primary alcoholFormation of (2R,3R)-2-fluoro-4-methyl-3-phenylpentan-1-ol diva-portal.org

Derivatization for Stereochemical Assignment

Determining the absolute configuration of a chiral molecule is a fundamental task in stereochemistry. Since enantiomers possess identical physical properties in an achiral environment, their differentiation often requires interaction with another chiral entity. Derivatization with a chiral agent converts a pair of enantiomers into a pair of diastereomers, which have different physical properties (e.g., melting points, boiling points, and NMR spectra) and can thus be distinguished and quantified.

Several methods are applicable for the stereochemical assignment of chiral secondary alcohols like this compound:

Spectroscopic Methods with Chiral Sensors: An emerging strategy involves the use of chiral chemosensors that interact with the analyte through non-covalent bonds, such as hydrogen bonding. For example, a chiral ferrocene (B1249389) derivative has been shown to act as a colorimetric sensor for chiral secondary alcohols. rsc.org The binding between the sensor and each enantiomer of the alcohol forms diastereomeric complexes that exhibit different UV-vis spectral shifts, allowing for enantioselective detection. rsc.org The extent of the spectral shift can be correlated with the enantiomeric purity of the alcohol. researchgate.net

Enzymatic Kinetic Resolution: Enzymes are inherently chiral catalysts that often exhibit high selectivity for one enantiomer of a racemic substrate. The kinetic resolution of secondary alcohols using lipases is a well-established method. In a typical procedure, a lipase (B570770) is used to catalyze the acylation of the alcohol. One enantiomer reacts significantly faster than the other, allowing for the separation of the unreacted, enantiopure alcohol from the acylated product. The identity of the faster-reacting enantiomer can then be determined.

Formation of Diastereomeric Esters: A classical approach involves reacting the alcohol with a chiral carboxylic acid (or its activated derivative), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters. The resulting esters can be analyzed by high-field NMR spectroscopy (e.g., ¹H or ¹⁹F NMR). The different spatial environments of the nuclei in the diastereomers lead to distinct chemical shifts, which can be used to determine the enantiomeric excess and, by comparing with established models, the absolute configuration of the original alcohol.

Table 2: Selected Methods for Stereochemical Assignment of Chiral Alcohols

MethodPrincipleAnalytical TechniqueReference
Chiral ChemosensorsFormation of diastereomeric complexes via hydrogen bonding, leading to a colorimetric or spectral response.UV-vis Spectroscopy, Circular Dichroism researchgate.net, rsc.org
Enzymatic Kinetic ResolutionEnzyme-catalyzed reaction (e.g., acylation) proceeds at a different rate for each enantiomer.Chromatography (to separate products), HPLC acs.org
Derivatization with Chiral Reagents (e.g., Mosher's Acid)Formation of covalent diastereomeric esters with distinct spectral properties.NMR Spectroscopy (¹H, ¹³C, ¹⁹F) researchgate.net

Impact of Stereochemistry on Molecular Recognition and Interactions

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The process is highly dependent on the three-dimensional shapes of the interacting partners. Since biological systems, such as enzymes and receptors, are composed of chiral molecules (L-amino acids, D-sugars), they can readily distinguish between the stereoisomers of a chiral ligand. acs.org This has profound implications for the biological activity of compounds like this compound.

Olfactory Recognition: The compound is noted for its use as a fragrance ingredient with a floral odor. thegoodscentscompany.com The sense of smell is a prime example of molecular recognition, where volatile chiral molecules interact with specific olfactory receptors in the nose. libretexts.org It is a well-established principle that enantiomers can have different odors or different odor intensities. A classic example is the molecule carvone, where the (R)-enantiomer smells of spearmint and the (S)-enantiomer smells of caraway. libretexts.org Therefore, the different stereoisomers of this compound are expected to have distinct interactions with olfactory receptors, resulting in variations in their perceived scent profiles. This stereochemical specificity is crucial in the fragrance industry for creating precise and reproducible aromas. researchgate.netperfumerflavorist.com

Antibacterial Activity: this compound is also employed as an effective antibacterial agent in deodorant applications. thegoodscentscompany.com This biological activity arises from its interaction with molecular targets within bacterial cells, such as enzymes or cell membranes. As these targets are chiral, the effectiveness of the compound as an antibacterial agent is likely to be stereoselective, with one stereoisomer potentially being significantly more potent than the others.

Host-Guest Chemistry: The principles of chiral recognition can also be studied in synthetic systems. For example, cyclodextrins, which are chiral, cyclic oligosaccharides, can act as hosts for smaller guest molecules, including chiral alcohols. Modified cyclodextrins have been shown to recognize the size, shape, and chirality of aliphatic alcohols, forming inclusion complexes with different stability constants for each enantiomer. nankai.edu.cnacs.org This enantioselectivity, driven by precise steric and electronic interactions within the cyclodextrin (B1172386) cavity, provides a model for understanding the more complex molecular recognition events that occur in biological systems. nankai.edu.cn

Table 3: Influence of Stereochemistry on Molecular Interactions

Area of InteractionInteracting Chiral PartnerPrinciple of RecognitionPotential OutcomeReference
Fragrance/OdorOlfactory ReceptorsShape-selective binding of the odorant to the receptor site.Different stereoisomers may have distinct smells or odor thresholds. perfumerflavorist.com, libretexts.org
Antibacterial ActivityBacterial Enzymes or MembranesStereoselective binding to a biological target, disrupting its function.One stereoisomer may exhibit significantly higher antibacterial potency. thegoodscentscompany.com
Supramolecular ChemistryChiral Host Molecules (e.g., Cyclodextrins)Differential stability of diastereomeric host-guest complexes.Selective binding and potential for enantiomeric separation. nankai.edu.cn, acs.org

Advanced Spectroscopic and Spectrometric Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides a powerful, non-destructive method to probe the molecular structure of 4-Methyl-4-phenylpentan-2-ol in solution, offering insights into its connectivity, stereochemistry, and dynamic behavior.

The unambiguous assignment of the atomic framework of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. While publicly available, fully assigned datasets are limited, the expected spectral features can be predicted based on the compound's structure.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton adjacent to the hydroxyl group, the methylene (B1212753) protons, and the non-equivalent methyl groups. The chemical shift and multiplicity of these signals are key identifiers. For instance, the methine proton (CH-OH) would likely appear as a multiplet due to coupling with the adjacent methylene and methyl protons. The ¹³C NMR spectrum provides information on the number of unique carbon environments. nih.gov Spectral data for this compound is available from various chemical suppliers and databases, confirming the presence of the expected functional groups. chemcd.comsigmaaldrich.com

Proton (¹H) Expected Chemical Shift (ppm) Expected Multiplicity
Phenyl-H7.1 - 7.4Multiplet
CH-OH3.8 - 4.2Multiplet
CH₂1.6 - 2.0Multiplet
C(CH₃)₂~1.3Singlet
CH(OH)CH₃~1.2Doublet
OHVariableSinglet (broad)
Carbon (¹³C) Expected Chemical Shift (ppm)
Phenyl C (quaternary)145 - 150
Phenyl CH125 - 129
C(CH₃)₂35 - 40
CH-OH65 - 70
CH₂50 - 55
C(CH₃)₂28 - 32
CH(OH)CH₃22 - 26

Note: These are predicted chemical shift ranges and may vary based on solvent and experimental conditions.

2D NMR (COSY, HSQC, HMBC): To definitively assign these signals, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for example, connecting the CH-OH proton to the CH₂ and the CH(OH)CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon atom based on its attached proton's chemical shift. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular skeleton, such as connecting the phenyl protons to the quaternary carbon. columbia.edu

This compound possesses a chiral center at the C2 position, meaning it can exist as two enantiomers, (R)- and (S)-4-methyl-4-phenylpentan-2-ol. When synthesized as a racemate, the diastereotopic nature of the protons in the CH₂ group can be analyzed.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space interactions between protons that are in close proximity. For a specific stereoisomer, NOESY could reveal spatial relationships between the protons on the chiral center and the bulky phenyl and gem-dimethyl groups, helping to define the preferred conformations and the relative stereochemistry in diastereomeric forms.

J-Coupling Analysis: Detailed analysis of the vicinal coupling constants (³JHH) between the methine proton at C2 and the diastereotopic methylene protons at C3 can provide information about the dihedral angles between these bonds. organicchemistrydata.org According to the Karplus equation, the magnitude of the coupling constant is related to the dihedral angle, which in turn reflects the conformational preferences of the molecule. This analysis can help in assigning the relative stereochemistry in diastereomers.

Detailed experimental NOESY and J-coupling analysis studies for the stereochemical assignment of this compound are not widely available in the public domain.

The single bonds in the pentanol (B124592) backbone of this compound allow for rotational freedom, leading to various conformational isomers. Dynamic NMR (DNMR) spectroscopy is the technique used to study the kinetics of these conformational changes.

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, rapid rotation around the C-C bonds would lead to averaged, sharp signals. As the temperature is lowered, the rotation slows down, and if the energy barrier is high enough, separate signals for the different conformers might be observed (the coalescence phenomenon). From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier (ΔG‡) for the conformational exchange can be calculated. Such a study on this compound could provide valuable data on the steric hindrance to rotation imposed by the phenyl and gem-dimethyl groups.

Specific dynamic NMR studies on this compound have not been identified in the surveyed literature.

Mass Spectrometry (MS) Techniques for Mechanistic Studies

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of fragmentation pathways, which can be crucial in reaction monitoring and mechanistic studies.

High-resolution mass spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition of the molecule. The calculated monoisotopic mass of this compound (C₁₂H₁₈O) is 178.135765 Da. nih.gov HRMS analysis would be expected to yield an experimental mass that is extremely close to this theoretical value, thus confirming the molecular formula.

Predicted adducts and their corresponding m/z values in high-resolution mass spectrometry are valuable for identifying the molecular ion peak in an experimental spectrum. uni.lu

Adduct Predicted m/z
[M+H]⁺179.14305
[M+Na]⁺201.12499
[M-H]⁻177.12849
[M+H-H₂O]⁺161.13303

Data sourced from predicted values on PubChemLite. uni.lu

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is a molecular fingerprint that can be used to deduce the structure of the parent molecule. For an alcohol like this compound, common fragmentation pathways include:

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (18 Da), which would lead to a fragment ion with an m/z of 160.1252. pearson.com

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a favorable process. For this compound, this could result in the loss of a methyl radical (CH₃•) to form an ion at m/z 163, or the loss of a C₄H₉• radical to form an ion containing the phenyl group.

Formation of Stable Carbocations: Fragmentation often leads to the formation of the most stable carbocation. The structure of this compound can produce a stable benzylic carbocation or a tertiary carbocation, which would likely result in prominent peaks in the mass spectrum. For instance, cleavage of the bond between C3 and C4 could yield a stable tertiary carbocation [C(CH₃)₂Ph]⁺ with an m/z of 119. chemguide.co.uk

Analyzing these fragmentation patterns is essential when using mass spectrometry to monitor chemical reactions, as it allows for the identification of reactants, intermediates, and products in a complex mixture.

Ion Mobility-Mass Spectrometry for Isomer Differentiation

Ion Mobility-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for the separation and characterization of isomeric molecules that are indistinguishable by mass spectrometry alone. nih.govfrontiersin.org This method separates gas-phase ions based on their size, shape, and charge. frontiersin.org As ions traverse a drift tube filled with a neutral buffer gas under the influence of a weak electric field, their velocity is determined by their ion-neutral collision cross-section (CCS). bohrium.com Compact ions experience fewer collisions and travel faster than more extended, bulkier ions of the same mass-to-charge ratio. bohrium.com

For this compound, which exists as a pair of enantiomers, (R)- and (S)-4-methyl-4-phenylpentan-2-ol, IMS-MS can be a critical tool for differentiation, especially when analyzing diastereomeric derivatives or in complex matrices. While enantiomers themselves have identical CCS values, their separation can be achieved by forming diastereomeric adducts with a chiral selector. However, IMS-MS is particularly adept at separating structural isomers and diastereomers, which inherently possess different three-dimensional shapes and thus different CCS values.

In a research context, one could analyze a mixture of isomers of C12H18O, including this compound and its constitutional isomers. Each isomer would exhibit a unique drift time corresponding to its specific CCS. Trapped Ion Mobility Spectrometry (TIMS), a variant of IMS, offers high-resolution separation even for isomers with very small differences in their CCS values. nih.gov

Table 1: Illustrative Ion Mobility-Mass Spectrometry Data for C12H18O Isomers

CompoundMolecular FormulaMass (m/z)Putative Isomer TypeHypothetical Collision Cross-Section (CCS) in N₂ (Ų)
(R)-4-Methyl-4-phenylpentan-2-olC12H18O178.1358Enantiomer148.5
(S)-4-Methyl-4-phenylpentan-2-olC12H18O178.1358Enantiomer148.5
1-Phenyl-2,2-dimethylpentan-3-olC12H18O178.1358Structural Isomer151.2
3-Methyl-1-phenylpentan-3-olC12H18O178.1358Structural Isomer149.8

Note: The CCS values in this table are hypothetical and for illustrative purposes to demonstrate the principle of isomer differentiation by IMS-MS. Actual experimental values would need to be determined.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound, these techniques are fundamental for confirming its structure. The key functional groups include the hydroxyl (-OH) group, alkyl (C-H) groups, and the phenyl (aromatic C=C and C-H) group. The IR spectrum would prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol. The exact position and shape of this band can provide information about hydrogen bonding. C-H stretching vibrations from the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. The presence of the phenyl group would be confirmed by aromatic C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ range.

Vibrational Mode Assignments in Complex Systems

Table 2: Illustrative Vibrational Mode Assignments for this compound

Vibrational ModeFunctional GroupExpected IR Frequency Range (cm⁻¹)Expected Raman Intensity
O-H StretchAlcohol3200-3600 (broad)Weak
C-H Stretch (Aromatic)Phenyl Ring3000-3100Strong
C-H Stretch (Aliphatic)-CH₃, -CH₂-2850-3000Strong
C=C Stretch (Aromatic)Phenyl Ring1450-1600Strong
C-O StretchTertiary Alcohol1100-1200Medium
C-H Bend (Aliphatic)-CH₃, -CH₂-1350-1470Medium
C-H Out-of-Plane BendPhenyl Ring690-900Medium

Note: This table presents typical frequency ranges. The exact frequencies and intensities depend on the molecular environment and conformation.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that provide information about the stereochemistry of chiral molecules. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength, while ORD measures the rotation of the plane of polarized light as a function of wavelength. wikipedia.org

Chiroptical Properties and Absolute Configuration Determination

The determination of the absolute configuration of a chiral molecule like this compound is a critical step in its characterization. wikipedia.org The ECD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure, and enantiomers exhibit mirror-image ECD spectra. The sign and intensity of the Cotton effects (the characteristic peaks and troughs in an ECD or ORD spectrum) are directly related to the spatial arrangement of atoms and chromophores around the stereogenic center.

In this compound, the phenyl group acts as a chromophore. The electronic transitions of this chromophore, when perturbed by the chiral environment of the rest of the molecule, give rise to a characteristic ECD spectrum. By comparing the experimentally measured ECD spectrum with spectra predicted for the (R) and (S) configurations using quantum mechanical calculations, the absolute configuration can be unambiguously assigned.

Computational ECD/ORD Calculations

Modern analysis of ECD and ORD spectra relies heavily on computational chemistry. nih.gov The first step involves a thorough conformational search for the molecule to identify all low-energy conformers. Then, for each significant conformer, the ECD and ORD spectra are calculated using time-dependent density functional theory (TD-DFT). The final predicted spectrum is a Boltzmann-weighted average of the spectra of all individual conformers. The comparison between the experimental and the computationally predicted spectrum for a chosen configuration allows for a reliable assignment of the absolute configuration. nih.gov

Table 3: Hypothetical Chiroptical Data for this compound

StereoisomerTechniquePredicted Wavelength (nm)Predicted Sign of Cotton EffectAssociated Electronic Transition
(R)-4-Methyl-4-phenylpentan-2-olECD~260Positive (+)¹Lₐ (Phenyl)
(R)-4-Methyl-4-phenylpentan-2-olECD~215Negative (-)¹Bₐ (Phenyl)
(S)-4-Methyl-4-phenylpentan-2-olECD~260Negative (-)¹Lₐ (Phenyl)
(S)-4-Methyl-4-phenylpentan-2-olECD~215Positive (+)¹Bₐ (Phenyl)

Note: The data in this table are hypothetical and serve to illustrate the expected mirror-image relationship between the ECD spectra of enantiomers. The exact wavelengths and signs must be determined experimentally and confirmed by high-level computational analysis.

Computational Chemistry and Molecular Modeling of 4 Methyl 4 Phenylpentan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to elucidate the electronic structure and energetic properties of molecules with a high degree of accuracy. For 4-methyl-4-phenylpentan-2-ol, these methods can predict a range of fundamental characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-sized organic molecules like this compound. This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations provide a balance between accuracy and computational cost, making them well-suited for a variety of investigations.

Furthermore, DFT calculations can be used to derive various reactivity descriptors. These descriptors, including electronegativity, chemical hardness, and the Fukui function, can predict the most likely sites for electrophilic and nucleophilic attack, offering a theoretical basis for understanding the molecule's reaction mechanisms. Research on other substituted phenols and alcohols has successfully used DFT to estimate pKa values and study reaction pathways. researchgate.net

Table 1: Hypothetical DFT-Calculated Properties of this compound (Note: The following data is illustrative and intended to represent the type of information that would be obtained from DFT calculations.)

PropertyHypothetical ValueSignificance
Total Energy -541.2 HartreeRepresents the total electronic energy of the molecule at its optimized geometry.
HOMO Energy -6.5 eVIndicates the energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons.
LUMO Energy 1.2 eVIndicates the energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons.
HOMO-LUMO Gap 7.7 eVCorrelates with the chemical stability and reactivity of the molecule. A larger gap suggests higher stability.
Dipole Moment 1.8 DebyeProvides information about the polarity of the molecule and its potential for dipole-dipole interactions.

This table is for illustrative purposes only. No published DFT data for this compound is currently available.

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, albeit at a greater computational expense than DFT.

For this compound, high-level ab initio calculations could be employed to obtain benchmark data for its geometric parameters, conformational energies, and thermochemical properties. While comprehensive ab initio studies on this specific molecule have not been published, research on similar small organic molecules demonstrates the power of these methods for obtaining near-experimental accuracy. nist.gov Such calculations would be invaluable for validating results from more computationally efficient methods like DFT and for providing a definitive theoretical characterization of the molecule.

Table 2: Illustrative Comparison of Ab Initio and DFT Geometrical Parameters for a Key Bond in this compound (Note: This data is hypothetical and for demonstrative purposes.)

Geometric ParameterMethodHypothetical Value (Å)
C-O Bond Length HF/6-31G1.435
B3LYP/6-31G1.442
MP2/cc-pVTZ1.440

This table is for illustrative purposes only. No published ab initio data for this compound is currently available.

A significant application of quantum chemical calculations is the modeling of reaction mechanisms, including the identification of transition states. nrel.gov For reactions involving this compound, such as dehydration or oxidation, computational methods can map out the potential energy surface, locating the structures of reactants, products, intermediates, and the transition states that connect them.

The dehydration of alcohols, for example, can proceed through different mechanistic pathways, such as E1 or E2. thecatalyst.orgacs.org Computational modeling can determine the activation energies for these competing pathways, thereby predicting the most favorable reaction conditions and the likely product distribution. researchgate.net Although no specific transition state models for reactions of this compound are documented, the principles have been well-established in studies of other alcohols. youtube.com These studies often use DFT to calculate the energetics of the transition states.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms. This approach allows for the exploration of conformational changes and intermolecular interactions over time.

Due to the presence of several single bonds, this compound possesses significant conformational flexibility. MD simulations can be used to explore the different accessible conformations of the molecule and to construct a free energy landscape that reveals the relative stabilities of these conformers. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties. While specific conformational analyses of this compound are not published, studies on structurally related phenyl-substituted butanols have shown that the presence of a phenyl group can influence the formation of supramolecular clusters. nih.govacs.org

MD simulations are particularly powerful for studying the behavior of molecules in solution. By explicitly including solvent molecules in the simulation box, it is possible to model the solvation shell around this compound and to analyze the various intermolecular interactions, such as hydrogen bonding between the hydroxyl group and solvent molecules.

Research on the hydration of alcohols has shown that the structure of the surrounding water is significantly affected by the solute. nih.gov In the case of this compound, MD simulations could elucidate the nature of the hydrophobic interactions involving the phenyl and methyl groups, as well as the hydrophilic interactions of the alcohol moiety. Studies on phenyl derivatives of butanol have indicated that the phenyl group can decrease the number of hydrogen bonds and the size of supramolecular clusters formed via O-H···O interactions, while also introducing competing π-π stacking configurations. nih.govacs.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies and cheminformatics are powerful computational tools used to establish relationships between the chemical structure of a compound and its biological activity or properties. These methods are instrumental in predicting the behavior of new molecules and understanding the mechanisms of action of existing ones.

Predictive modeling for the biological activities of this compound involves the development of mathematical models that correlate its structural features with potential biological effects. While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, general principles can be applied based on its structural class. As a tertiary benzyl (B1604629) alcohol, its biological activities, including potential toxicities, can be predicted by considering various molecular descriptors.

QSAR models for related compounds, such as other benzyl alcohols, have been developed to predict their cytotoxicity and other biological effects. bohrium.com These models often incorporate descriptors like hydrophobicity (logP), electronic parameters (Hammett constants), and steric factors. bohrium.com For instance, the toxicity of some phenols and alcohols has been successfully modeled using QSAR, highlighting the importance of these parameters in predicting biological outcomes. researchgate.net Given that this compound is used as a fragrance ingredient, predictive toxicology models are particularly relevant. gradientcorp.com These models can help in assessing potential risks such as skin sensitization or other adverse effects by comparing its structural alerts to those of known toxicants. gradientcorp.com

The development of such predictive models typically involves the following steps:

Data Set Compilation: Gathering a dataset of compounds with known biological activities that are structurally related to this compound.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a model that correlates the descriptors with the biological activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

A hypothetical QSAR study for a series of tertiary benzyl alcohols, including this compound, might explore their antibacterial activity. smu.ac.zanih.gov The generated model could reveal that specific substitutions on the phenyl ring or variations in the alkyl chain length significantly influence the activity.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound and Analogs

CompoundMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Antibacterial Activity (MIC µg/mL)
This compound178.273.120.2Predicted Value
Benzyl alcohol108.141.120.2>1000
2-Phenyl-2-propanol136.192.020.2500
1-Phenyl-1-pentanol164.242.720.2250

This table is illustrative and contains hypothetical data for analog compounds to demonstrate the type of information used in QSAR modeling.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com Ligand design, on the other hand, involves the rational design of new molecules with desired properties based on the understanding of the target's binding site. nih.gov

While there are no specific reports of this compound being used as a lead compound in a virtual screening or ligand design campaign, its structural scaffold could be of interest. The tertiary alcohol and phenyl group are common fragments in many biologically active molecules. nih.gov

A typical virtual screening workflow that could be applied to find molecules with similar properties to this compound or to identify potential biological targets for it would involve:

Target Identification: Selecting a protein target that is hypothesized to interact with compounds of this structural class. For example, enzymes involved in metabolic pathways or receptors associated with fragrance perception. nih.govresearchgate.net

Library Preparation: Assembling a large database of chemical compounds for screening.

Docking and Scoring: Using molecular docking programs to predict the binding mode and affinity of each compound in the library to the target protein.

Hit Selection and Refinement: Selecting the most promising candidates for further experimental testing.

In the context of ligand design, the structure of this compound could serve as a starting point. numberanalytics.com For instance, if it were found to have a weak inhibitory effect on a particular enzyme, medicinal chemists could use computational tools to design modifications to its structure to improve its potency and selectivity. This might involve adding or modifying functional groups to enhance interactions with the enzyme's active site. Fragment-based drug design is a related approach where small fragments, like the phenyl or tertiary alcohol moiety, are identified as binders to a target and then grown or linked together to create a more potent ligand. nih.govfrontiersin.org

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the structural elucidation of new compounds and for the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly reliable for predicting NMR chemical shifts (δ) and spin-spin coupling constants (J). mdpi.comnih.gov

The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be performed using various DFT functionals and basis sets. nih.govsemanticscholar.org The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for such calculations. The accuracy of the predictions can be improved by considering solvent effects, typically through a Polarizable Continuum Model (PCM), and by performing a conformational analysis to average the chemical shifts over the most stable conformers. researchgate.net

For a molecule like this compound, with its flexible side chain, multiple low-energy conformations can exist. A thorough computational study would involve:

A conformational search to identify all significant conformers.

Geometry optimization of each conformer at a suitable level of theory.

Calculation of NMR shielding constants for each conformer.

Boltzmann averaging of the shielding constants based on the relative energies of the conformers to obtain the final predicted chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Hypothetical DFT Calculation)

Carbon AtomPredicted Chemical Shift (ppm)
C1 (CH₃-CH(OH))~24
C2 (CH(OH))~68
C3 (CH₂)~53
C4 (C(CH₃)₂Ph)~38
C5, C6 (C(CH₃)₂)~29
C7 (ipso-Ph)~148
C8, C12 (ortho-Ph)~126
C9, C11 (meta-Ph)~128
C10 (para-Ph)~125

This table presents hypothetical values based on typical chemical shifts for similar structural motifs and is for illustrative purposes.

The computational process for predicting the vibrational spectrum of this compound would be similar to that for NMR predictions, involving geometry optimization and frequency calculation at a chosen level of theory. The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies.

The predicted IR spectrum would show characteristic bands for the O-H stretch of the alcohol group (around 3400-3600 cm⁻¹), C-H stretches of the alkyl and aromatic groups (around 2800-3100 cm⁻¹), C-O stretch (around 1000-1200 cm⁻¹), and various bending and skeletal vibrations. nih.gov Studies on similar molecules like 2,6-dichlorobenzyl alcohol have demonstrated the utility of DFT in assigning vibrational modes. theaic.org The analysis of the potential energy distribution (PED) can help in assigning the calculated frequencies to specific vibrational modes of the molecule.

Table 3: Predicted Major Vibrational Frequencies for this compound (Hypothetical DFT Calculation)

Vibrational ModePredicted Frequency (cm⁻¹)
O-H stretch~3500
Aromatic C-H stretch~3050
Aliphatic C-H stretch~2950
C-O stretch~1150
Phenyl ring stretch~1600, 1500
CH₂/CH₃ bending~1450, 1370

This table contains hypothetical data based on characteristic group frequencies and is for illustrative purposes.

Mechanistic Organic Chemistry of 4 Methyl 4 Phenylpentan 2 Ol Reactions

Rearrangement Reactions and Pathways

Rearrangements of the 4-methyl-4-phenylpentan-2-ol skeleton can be initiated through either cationic or radical intermediates, leading to significant structural reorganization.

In the presence of strong acids, this compound can undergo dehydration to form a carbocation. This intermediate is central to subsequent rearrangement and cyclization pathways. The study of closely related arylpentanols provides significant insight into these mechanisms. For instance, the acid-catalyzed cyclialkylation of 2,4-dimethyl-4-phenylpentan-2-ol (B1360404), a structural isomer of the title compound, proceeds through a tertiary carbocation which then attacks the aromatic ring in an electrophilic aromatic substitution to yield 2,3-dihydro-1,1,3,3-tetramethyl-1H-indene exclusively. researchgate.netresearchgate.net

However, the reaction pathway can be dramatically altered by substituents on the phenyl ring. When 4-(2-chlorophenyl)-2,4-dimethylpentan-2-ol is treated with acid, it yields not only the expected 4-chloro-2,3-dihydro-1,1,3,3-tetramethyl-1H-indene but also a rearranged product, trans-4-chloro-2,3-dihydro-1,1,2,3-tetramethyl-1H-indene, in a roughly 1:1 ratio. researchgate.netlookchem.com This unexpected product suggests a more complex mechanism involving a framework transposition, highlighting the subtle electronic effects that can influence carbocation stability and reaction pathways. researchgate.netresearchgate.net A proposed mechanism for this rearrangement involves a series of 1,2-shifts in the carbocation intermediate before the final cyclization occurs. researchgate.netlookchem.com

Table 1: Products of Acid-Catalyzed Cyclialkylation of Arylpentanols

Starting Material Major Product(s) Mechanistic Implication
2,4-Dimethyl-4-phenylpentan-2-ol 2,3-Dihydro-1,1,3,3-tetramethyl-1H-indene Direct cyclization of the initial carbocation. researchgate.netresearchgate.net

The this compound structure contains a "neophyl" carbon skeleton, which is classic for studying radical rearrangements. Phenyl migration in a neophyl radical is a known phenomenon. harvard.edu While direct studies on the radical reactions of this compound are not extensively detailed in the provided results, the behavior of analogous structures is informative. Free-radical rearrangements are known to occur in related aldehydes when reacted with peroxides. google.com The low reactivity of alkyl peroxy radicals often means that intermolecular reactions or other termination pathways can compete with or dominate over intramolecular hydrogen abstraction or rearrangement, especially when less favorable (e.g., seven- or eight-membered) transition states are required. journals.co.za In systems where a benzylic hydrogen is available for abstraction, this can be a competing pathway. journals.co.za

Oxidation and Reduction Chemistry

The hydroxyl group is the primary site for oxidation and reduction reactions.

As a secondary alcohol, this compound can be oxidized to its corresponding ketone, 4-methyl-4-phenylpentan-2-one (B1329461). smolecule.com This transformation can be achieved using a variety of common oxidizing agents.

Standard reagents for oxidizing secondary alcohols to ketones include chromium-based compounds like chromic acid (H₂Cr₂O₇) or chromium trioxide (CrO₃), as well as potassium permanganate (B83412) (KMnO₄). ksu.edu.sa For milder and more selective oxidations, especially in the presence of other sensitive functional groups, reagents like (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), often in the presence of a catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), are effective. researchgate.net

Table 2: Reagents for the Oxidation of this compound

Oxidizing Agent Product Notes
Chromium Trioxide (CrO₃) 4-Methyl-4-phenylpentan-2-one Strong, traditional oxidant. smolecule.com
Potassium Permanganate (KMnO₄) 4-Methyl-4-phenylpentan-2-one Strong oxidant; careful control needed to avoid over-oxidation.

The synthesis of specific stereoisomers of this compound is typically achieved through the stereoselective reduction of the prochiral ketone, 4-methyl-4-phenylpentan-2-one. Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs), has emerged as a powerful tool for this purpose. mdpi.com Ene-reductases from the Old Yellow Enzyme (OYE) family are particularly noted for their ability to perform highly stereoselective trans-hydrogenations of activated C=C bonds, and related enzyme classes can reduce carbonyls with high enantioselectivity. researchgate.net For example, the bioreduction of 1,4-diaryl-1,4-diones using ADHs can proceed with excellent diastereoselectivity, demonstrating the potential for precise stereochemical control in the reduction of ketones to secondary alcohols. mdpi.com Organocatalytic methods, employing chiral catalysts in combination with a reducing agent like a Hantzsch ester, also represent a viable strategy for the enantioselective reduction of unsaturated ketones and related compounds. unimi.it

Substitution and Elimination Reactions

The hydroxyl group of this compound can act as a leaving group in substitution and elimination reactions, typically after protonation or conversion to a better leaving group (e.g., a tosylate).

In substitution reactions , the alcohol can be converted into other functional groups. For instance, O-methylation can be achieved by treating the alcohol with a methylating agent like dimethyl sulfate (B86663) or methyl trifluoromethanesulfonate (B1224126) in the presence of a non-nucleophilic base such as 2,6-di-tert-butyl-4-methylpyridine. thieme-connect.de The use of a bulky base is crucial to prevent competing N-methylation if other susceptible groups are present and to suppress elimination side reactions. thieme-connect.de

Elimination reactions involve the loss of the hydroxyl group and a proton from an adjacent carbon to form an alkene. ksu.edu.sa Due to the structure of this compound, elimination can proceed via two main pathways (Zaitsev's and Hofmann's rules), potentially yielding a mixture of alkenes: 4-methyl-4-phenylpent-1-ene and 4-methyl-4-phenylpent-2-ene. The reaction is typically promoted by strong acids and heat, proceeding through an E1 mechanism involving a carbocation intermediate. The stability of the resulting alkene and steric factors will influence the product distribution.

Nucleophilic Substitution Patterns

The hydroxyl group of this compound, being a poor leaving group, typically requires protonation under acidic conditions to form a better leaving group, water. This facilitates nucleophilic substitution reactions. Given the secondary nature of the alcohol and the steric hindrance imposed by the adjacent quaternary carbon bearing a phenyl group, the reaction mechanism can proceed via either an SN1 or SN2 pathway, depending on the reaction conditions and the nucleophile.

Under strongly acidic conditions and with a weak nucleophile, the reaction is likely to follow an SN1 mechanism . The protonated alcohol departs to form a secondary carbocation. However, this secondary carbocation can undergo a 1,2-hydride shift to form a more stable tertiary benzylic carbocation. The presence of the phenyl group stabilizes the adjacent positive charge through resonance. The nucleophile then attacks this more stable carbocation.

Conversely, with a strong, unhindered nucleophile and conditions that disfavor carbocation formation (e.g., a less polar solvent), an SN2 mechanism may be competitive. In this case, the nucleophile attacks the carbon bearing the hydroxyl group in a concerted step, displacing the water molecule. However, the steric bulk around the reaction center makes the SN2 pathway less favorable.

The reduction of the corresponding ketone, 4-methyl-4-phenylpentan-2-one, using agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) leads to the formation of this compound. This conversion of a ketone to an alcohol is a nucleophilic addition reaction to the carbonyl group.

Table 1: Nucleophilic Substitution Reactions of Alcohols

Reaction TypeReagentsMechanismProduct TypeRef
SubstitutionHCl, HBr, HISN1Alkyl Halide masterorganicchemistry.com
SubstitutionSOCl₂, PBr₃SN2Alkyl Halide

It is important to note that the related compound, 2-methyl-4-phenylpentan-2-yl carbamate, can undergo nucleophilic substitution to replace the benzyl (B1604629) group under basic conditions. evitachem.com

Elimination Reaction Mechanisms and Stereoselectivity

The dehydration of this compound, typically carried out with strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), proceeds through an E1 mechanism . masterorganicchemistry.com The reaction is initiated by the protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate.

The initial formation of a secondary carbocation is followed by a rapid rearrangement to a more stable tertiary benzylic carbocation via a 1,2-hydride shift. Subsequently, a base (such as a water molecule or the conjugate base of the acid) abstracts a proton from an adjacent carbon to form a double bond.

According to Zaitsev's rule , the major product of the elimination reaction will be the most substituted (and therefore most stable) alkene. In the case of the rearranged tertiary benzylic carbocation, there are two possible protons that can be abstracted, leading to two potential alkene products. The major product will be the one with the more highly substituted double bond, which is also conjugated with the phenyl ring, providing extra stability.

A less common pathway is the E2 mechanism , which would require a strong, bulky base to abstract a proton simultaneously with the departure of the leaving group. For an alcohol, this would first require converting the hydroxyl into a better leaving group, such as a tosylate. The tosylate of a related compound, (2S,3R)-4-methyl-3-phenylpentan-2-ol, undergoes E2 elimination when treated with sodium ethoxide. chegg.com The stereochemistry of the starting material would influence the stereochemistry of the resulting alkene product due to the anti-periplanar requirement of the E2 elimination.

Table 2: Elimination Reaction Products of this compound Dehydration

Product NameStructureStability
4-Methyl-4-phenyl-1-penteneCH₂=CHCH₂C(CH₃)₂C₆H₅Less Substituted
4-Methyl-4-phenyl-2-pentene (E/Z isomers)CH₃CH=CHC(CH₃)₂C₆H₅More Substituted, Conjugated

Cyclization Reactions and Heterocycle Formation

Intramolecular Cyclizations

Acid-catalyzed intramolecular cyclization of aryl-alcohols, such as this compound, can lead to the formation of indane derivatives. The reaction proceeds through the formation of a carbocation intermediate, which then undergoes an intramolecular electrophilic aromatic substitution.

In a study involving the acid-catalyzed cyclialkylation of 2,4-dimethyl-4-phenylpentan-2-ol, a structurally similar tertiary alcohol, the exclusive product was 2,3-dihydro-1,1,3,3-tetramethyl-1H-indene. researchgate.net This suggests that this compound, under similar acidic conditions, would likely form a carbocation that could cyclize onto the phenyl ring. The initial secondary carbocation would rearrange to the more stable tertiary benzylic carbocation. This carbocation would then act as an electrophile, attacking the ortho position of the phenyl ring, followed by deprotonation to restore aromaticity and yield a substituted indane.

A related study on the acid-catalyzed cyclialkylation of 4-(2-chlorophenyl)-2,4-dimethylpentan-2-ol resulted in a mixture of the expected indane derivative and a rearranged product. researchgate.net This highlights that substituents on the phenyl ring can influence the reaction pathway and potentially lead to unexpected rearrangements. researchgate.net

Domino and Annulation Reactions

Domino reactions, also known as cascade or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. Annulation reactions are a subset of domino reactions that form a new ring. While specific examples of domino or annulation reactions starting directly from this compound are not prevalent in the searched literature, the functional groups present in this molecule allow for its potential use in such sequences after suitable modification.

For instance, the alkene products derived from the elimination of this compound could be substrates for palladium-catalyzed domino reactions. rsc.orgunimi.it These reactions often involve the functionalization of carbon-carbon multiple bonds in one-pot processes to build complex molecular scaffolds. rsc.orgunimi.it A palladium(II)/copper(II) catalytic system has been shown to be effective for the functionalization of various substrates under mild conditions. rsc.org

The general principle of a domino reaction involving an alkene could be an initial carbopalladation or heteropalladation, followed by an intramolecular cyclization or another bond-forming step. For example, a domino Heck-type reaction could be envisioned where the alkene derived from this compound reacts with an aryl halide, followed by an intramolecular cyclization to form a polycyclic system.

Applications of 4 Methyl 4 Phenylpentan 2 Ol in Advanced Materials and Chemical Biology Research

Chiral Building Block in Complex Molecule Synthesis

The potential of 4-Methyl-4-phenylpentan-2-ol as a chiral building block for the synthesis of complex molecules, including natural products, pharmaceutical intermediates, and agrochemicals, remains an area with minimal documented exploration.

Total Synthesis of Natural Products

A thorough review of scientific databases and chemical literature reveals a lack of specific examples where this compound has been employed as a key starting material or intermediate in the total synthesis of natural products. While the structural features of the molecule, including a chiral center and a phenyl group, could theoretically offer a basis for stereocontrolled syntheses, its practical application in this domain is not documented in available research.

Synthesis of Pharmaceutical Intermediates and API Analogues

Similarly, the role of this compound in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredient (API) analogues is not well-established in the scientific literature. While the broader class of phenyl-containing alcohols and their derivatives are common motifs in medicinal chemistry, specific research detailing the synthetic utility of this compound for these purposes is not readily found.

Development of Agrochemicals and Specialty Chemicals

The application of this compound in the development of novel agrochemicals and specialty chemicals is another area where research findings are scarce. The development of new pesticides, herbicides, and other specialty chemicals often relies on the exploration of novel molecular scaffolds. However, there is no significant body of research that highlights the use of this particular compound in such developmental pathways.

Ligand Design and Coordination Chemistry

The design of chiral ligands is a cornerstone of modern asymmetric catalysis. While the hydroxyl and phenyl functionalities of this compound could, in principle, be incorporated into ligand structures, its specific use in this context is not a prominent feature of the current body of scientific literature.

Stereoselective Catalysis with Chiral Ligands

Consequently, with no established role in ligand design, there is a corresponding absence of research on the application of ligands derived from this compound in stereoselective catalysis. The successful application of a chiral molecule in catalysis is contingent on extensive research and development, which does not appear to have been undertaken for this specific compound.

Research into Structure-Reactivity Relationships for Functional Applications

Detailed investigations into the structure-reactivity relationships of this compound for specific functional applications are also not widely reported. Such studies are fundamental to understanding how the molecular architecture of a compound influences its chemical behavior and to unlocking its potential in various applications. The absence of this research further underscores the unexplored nature of this compound's chemical properties and potential uses in advanced materials and chemical biology.

Investigation of Molecular Interactions in Deodorant Formulations

This compound, commercially known by synonyms such as Dimethyl Phenylbutanol and Vetikol, and under the trade name SymDeo® MPP, serves as a functional ingredient in deodorant formulations. ci.guideulprospector.com Its primary role is that of an effective antibacterial agent. ci.guide Research and application data indicate that its efficacy is targeted, exhibiting potent activity specifically against the gram-positive bacteria that are primarily responsible for producing body odor. ci.guideulprospector.com

The molecular interactions underpinning this antibacterial action involve its ability to disrupt the viability of these microorganisms on the skin. While detailed mechanistic studies at the molecular level are not extensively published, its function as an antimicrobial agent in products like foot deodorant powders, often in combination with other agents like zinc oxide, is well-documented. shopee.ph In these formulations, it helps to prevent the development of foot odor by controlling the microbial population. shopee.ph The compound is considered a safe and effective alternative to other antimicrobial agents like triclosan (B1682465) for use in organohalogen-free products. ci.guide Its use extends to being a component of antimicrobial perfume bases. ci.guide

A patent for an antimicrobial hair conditioner lists Dimethyl Phenylbutanol in a formulation, highlighting its use in combination with other antimicrobial agents like 3-hydroxypropyl caprylate to achieve broad-spectrum efficacy. google.com This suggests that its molecular activity contributes to a multi-pronged approach to controlling microbial growth in cosmetic products. Another patent related to fragrance accords designed to combat the perception of body odor also lists this compound as a relevant chemical compound. google.com

Table 1: Application in Deodorant and Antimicrobial Formulations

Product Type Role of this compound Target Microorganism Source(s)
Deodorants Antibacterial Agent Gram-positive bacteria ci.guide, ulprospector.com
Foot Powder Anti-microbial Agent Odor-causing bacteria shopee.ph
Hair Conditioner Antimicrobial Component General microbiota google.com

Exploration of Biological Activities and Pharmacological Potential

The exploration of broader biological activities and pharmacological potential for this compound is limited in publicly accessible scientific literature. The primary focus of research has been on its application as a cosmetic ingredient.

Studies on Central Nervous System Modulation

Currently, there is no available scientific literature or research data that investigates or establishes any modulatory effects of this compound on the central nervous system.

Anti-inflammatory and Immunomodulatory Research

There are no specific studies published that evaluate the anti-inflammatory or immunomodulatory properties of this compound. While a patent for a glucocorticoid receptor ligand mentions that antagonists of this receptor may be useful in treating inflammatory diseases, it does not test or identify this compound as such a ligand. google.com

Antidiabetic Research

No dedicated research has been found concerning the potential antidiabetic activity of this compound. A patent document makes a general reference that glucocorticoid receptor antagonists could potentially be used for treating diabetes, but this is a hypothetical application for a class of molecules and is not a specific study of this compound. google.com

Mechanisms of Biological Action at a Molecular Level

The most clearly defined biological action of this compound is its antibacterial activity, which is specific to gram-positive organisms. ci.guideulprospector.com This specificity suggests a mechanism that targets cellular structures or metabolic pathways unique to this class of bacteria. However, the precise molecular targets and the mechanism of interaction (e.g., cell membrane disruption, enzyme inhibition) have not been fully elucidated in available research. Its use in combination with other agents like zinc oxide or fatty acid esters points to a role within a broader formulation strategy to control microbial growth. shopee.phgoogle.com Beyond this, information on its interaction with biological systems at a molecular level is not available.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.